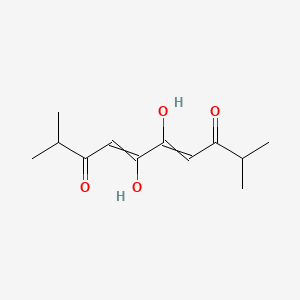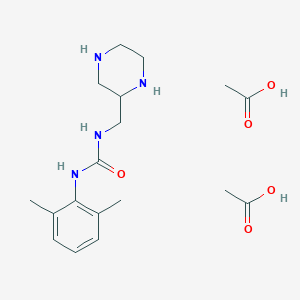
Urea, N-(2,6-dimethylphenyl)-N'-(2-piperazinylmethyl)-, diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-(2,6-dimethylphenyl)-N’-(2-piperazinylmethyl)-, diacetate is a complex organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and industrial processes. The unique structure of this compound, featuring both a urea moiety and a piperazine ring, suggests potential biological activity and utility in different chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate. For Urea, N-(2,6-dimethylphenyl)-N’-(2-piperazinylmethyl)-, diacetate, the synthetic route may involve the following steps:
Formation of the Urea Moiety: Reacting 2,6-dimethylaniline with an isocyanate to form the urea derivative.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction, where the piperazine reacts with the urea derivative.
Diacetate Formation: The final step involves the acetylation of the compound to form the diacetate.
Industrial Production Methods
Industrial production of such compounds often involves large-scale reactions under controlled conditions. The use of catalysts, temperature control, and purification steps are crucial to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the urea moiety, potentially converting it to an amine.
Substitution: The aromatic ring may undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines.
科学的研究の応用
Urea derivatives, including Urea, N-(2,6-dimethylphenyl)-N’-(2-piperazinylmethyl)-, diacetate, have significant applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Potential use as enzyme inhibitors or receptor agonists/antagonists.
Medicine: Investigated for their pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of this compound would depend on its specific biological target. Generally, urea derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The piperazine ring may enhance binding affinity and specificity to certain biological targets.
類似化合物との比較
Similar Compounds
Urea, N-(2,6-dimethylphenyl)-N’-(2-piperazinylmethyl)-: Similar structure but without the diacetate moiety.
Urea, N-(2,6-dimethylphenyl)-N’-(2-morpholinylmethyl)-: Contains a morpholine ring instead of a piperazine ring.
Urea, N-(2,6-dimethylphenyl)-N’-(2-pyrrolidinylmethyl)-: Contains a pyrrolidine ring instead of a piperazine ring.
Uniqueness
The presence of the diacetate moiety in Urea, N-(2,6-dimethylphenyl)-N’-(2-piperazinylmethyl)-, diacetate may confer unique solubility and stability properties, making it distinct from other similar compounds.
特性
CAS番号 |
819075-32-6 |
|---|---|
分子式 |
C18H30N4O5 |
分子量 |
382.5 g/mol |
IUPAC名 |
acetic acid;1-(2,6-dimethylphenyl)-3-(piperazin-2-ylmethyl)urea |
InChI |
InChI=1S/C14H22N4O.2C2H4O2/c1-10-4-3-5-11(2)13(10)18-14(19)17-9-12-8-15-6-7-16-12;2*1-2(3)4/h3-5,12,15-16H,6-9H2,1-2H3,(H2,17,18,19);2*1H3,(H,3,4) |
InChIキー |
INSHZJXWSHNCOB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NCC2CNCCN2.CC(=O)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-phenyl-4H-pyran-4-one](/img/structure/B12529990.png)
![Benzamide, 3-[5-[[(3-chlorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12529994.png)

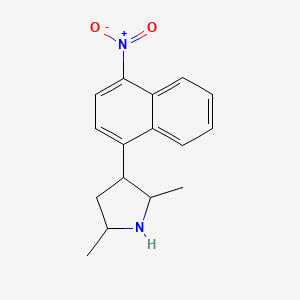
![4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12530039.png)
![2-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid](/img/structure/B12530042.png)
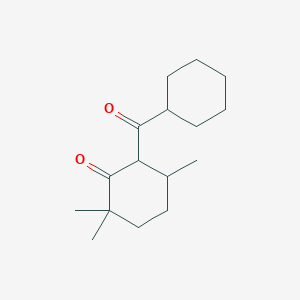
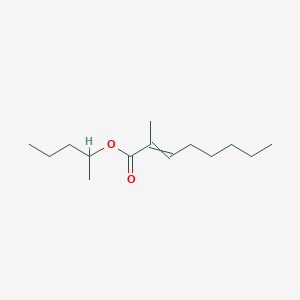


![2,3-Dihydro-6H-6lambda~6~-thieno[3,4-b][1,4]dioxine-6,6-dione](/img/structure/B12530054.png)
![(L-Phenylalanine, ((c) paragraph signS)-(c) paragraph sign-[(2-chloroacetyl)amino]benzenebutanoyl-L-leucyl-, methyl ester)](/img/structure/B12530062.png)
